LL-K12-18

Targeted Protein Degradation Molecular Glue Cyclin K

Standard cyclin K degraders and kinase inhibitors often lack the degradation depth or kinetic profile needed for definitive transcriptional studies. LL-K12-18 is a rationally designed dual-site molecular glue that stabilizes the CDK12-DDB1 complex. - **Mechanism:** Dual-site binding (validated by MD simulations) → >96% cyclin K degradation at 50 nM in MDA-MB-231. - **Potency:** Anti-proliferative EC50 = 0.37 nM (MDA-MB-231) and 0.03 nM (MDA-MB-468). - **Selectivity:** Weak direct CDK12 inhibition (IC50 = 283.9 nM) enables degrader-first phenotypic attribution. - **Supply:** Shipped on blue ice with analytical QC report.

Molecular Formula C25H32Cl2N10O
Molecular Weight 559.5 g/mol
Cat. No. B15543090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-K12-18
Molecular FormulaC25H32Cl2N10O
Molecular Weight559.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H32Cl2N10O/c1-4-34(5-2)14-21(38)36-7-9-37(10-8-36)25-32-23(22-24(33-25)35(6-3)15-29-22)28-13-20-30-18-11-16(26)17(27)12-19(18)31-20/h11-12,15H,4-10,13-14H2,1-3H3,(H,30,31)(H,28,32,33)
InChIKeyOTSBHVNFWKVPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LL-K12-18: Dual-Site CDK12-DDB1 Molecular Glue Degrader


LL-K12-18 is a dual-site molecular glue that enhances the protein-protein interaction (PPI) between cyclin-dependent kinase 12 (CDK12) and DNA damage-binding protein 1 (DDB1), thereby stabilizing the CDK12-DDB1 complex and promoting the selective, ubiquitin-proteasome system-mediated degradation of cyclin K [1]. It was rationally designed via molecular dynamics simulations to target both the primary PPI interface and its dynamic surroundings, resulting in augmented degradation kinetics compared to earlier single-site molecular glues like SR-4835 [1]. LL-K12-18 also exhibits direct CDK12 kinase inhibition with an IC50 of 283.9 nM and demonstrates strong anti-proliferative effects in triple-negative breast cancer (TNBC) cell models [1].

LL-K12-18: Advantages Over Existing Degraders


Simple CDK12 kinase inhibitors (e.g., THZ531, SR-4835) and even other cyclin K degraders exhibit fundamentally different transcriptional signatures and downstream biological effects compared to LL-K12-18 [1]. The degree of cyclin K degradation efficiency directly correlates with anti-proliferative potency, and not all molecular glues achieve the same depth or kinetics of degradation [2]. As demonstrated by head-to-head comparisons, LL-K12-18 achieves >96% cyclin K degradation at 50 nM in MDA-MB-231 cells, a threshold not met by close structural analogs such as LL-K12-17 or the precursor SR-4835 [1]. Furthermore, its dual-site binding mode—which engages both the CDK12-DDB1 PPI and a secondary dynamic region—confers a unique degradation kinetic profile that is not recapitulated by single-site glues or conventional ATP-competitive inhibitors [1]. Consequently, substituting LL-K12-18 with a compound of similar nominal target class risks introducing confounding variables in experiments designed to probe CDK12-dependent transcription or DNA damage repair pathways.

LL-K12-18: Head-to-Head Comparisons


Cyclin K Degradation Efficiency

LL-K12-18 achieves superior cyclin K degradation depth in MDA-MB-231 cells compared to its closest structural analogs. At a 50 nM treatment concentration, LL-K12-18 degrades 96.4% of cyclin K, whereas LL-K12-17 degrades only 58.3% and LL-K12-9 degrades 90.5% [1]. This difference is critical because cyclin K degradation depth directly correlates with the degree of transcriptional repression of DNA damage repair genes [1].

Targeted Protein Degradation Molecular Glue Cyclin K

Anti-Proliferative Potency in TNBC Models

LL-K12-18 exhibits a marked improvement in anti-proliferative potency compared to its precursor molecular glue SR-4835. In MDA-MB-231 cells, the EC50 of LL-K12-18 is 0.37 nM, representing an 88-fold improvement over SR-4835 [1]. In MDA-MB-468 cells, the EC50 is 0.03 nM, a 307-fold improvement [1]. This potency gain is attributed to the dual-site binding mode, which enhances the kinetics and efficiency of cyclin K degradation [1].

Triple-Negative Breast Cancer Anti-Proliferative CDK12

CDK12 Kinase Inhibition Potency

While LL-K12-18's primary mechanism is cyclin K degradation, it retains direct CDK12 kinase inhibitory activity. In an ADP-Glo assay using 20 nM CDK12-cyclin K complex, LL-K12-18 exhibits an IC50 of 283.9 nM [1]. This is higher (weaker inhibition) than analogs LL-K12-4 (109.0 nM) and LL-K12-9 (49.4 nM) [1], indicating that the dual-site molecular glue design prioritizes degradation efficiency over kinase active site occupancy. This profile is advantageous for studies seeking to decouple kinase inhibition from degradation-dependent transcriptional effects.

CDK12 Kinase Inhibition IC50 ADP-Glo Assay

Cellular Degradation Potency

In a cellular context, LL-K12-18 degrades cyclin K with a DC50 of 0.38 nM in MDA-MB-231 cells, as determined by quantitative Western blotting . This potency is substantially higher than other reported cyclin K degraders, such as ZLY025 (DC50 = 42.7 nM) . The ultra-low DC50 of LL-K12-18 reflects its optimized dual-site binding mode, which enhances the cooperativity of CDK12-DDB1 complex stabilization.

DC50 Cyclin K Degradation MDA-MB-231

Degradation Depth at Low Concentration

At a low concentration of 5 nM, LL-K12-18 degrades 87.9% of cyclin K in MDA-MB-231 cells, whereas LL-K12-17 degrades only 19.4% and LL-K12-13 degrades 26.7% [1]. This demonstrates that the dual-site design of LL-K12-18 maintains high degradation efficiency even at concentrations well below its cellular EC50, a property not shared by many close analogs.

Cyclin K Degradation Low Concentration MDA-MB-231

Dual-Site vs. Single-Site Binding Mode

Molecular dynamics simulations and subsequent experimental validation identified that LL-K12-18 engages two distinct sites: the primary CDK12-DDB1 PPI interface and a secondary dynamic region surrounding it [1]. This dual-site engagement, which is absent in single-site glues like SR-4835, results in enhanced stabilization of the ternary complex and faster cyclin K degradation kinetics [1]. The design strategy of targeting both the PPI 'hotspot' and its conformational periphery provides a structural rationale for the observed potency improvements.

Dual-Site Molecular Glue CDK12-DDB1 PPI Molecular Dynamics

LL-K12-18: Key Research Applications


CDK12-Dependent DDR Gene Profiling

LL-K12-18 achieves >96% cyclin K degradation at 50 nM [1], enabling near-complete ablation of the CDK12-cyclin K transcriptional regulatory complex. This deep and efficient degradation is essential for RNA-seq or ChIP-seq experiments designed to identify CDK12-regulated DDR genes (e.g., BRCA1, ATR, FANCI) without confounding residual activity. The 88- to 307-fold improved anti-proliferative potency over SR-4835 [1] allows researchers to use lower, more selective concentrations, minimizing off-target transcriptional effects commonly observed with higher doses of less potent degraders or kinase inhibitors.

In Vivo TNBC Xenograft Studies

The sub-nanomolar anti-proliferative EC50 values (0.37 nM in MDA-MB-231, 0.03 nM in MDA-MB-468) [1] and high degradation depth at low concentrations (87.9% at 5 nM) [1] make LL-K12-18 particularly well-suited for in vivo TNBC studies. These properties suggest that therapeutically relevant cyclin K depletion can be achieved at well-tolerated doses, reducing the likelihood of dose-limiting toxicities. Furthermore, its dual-site binding mode may confer distinct pharmacokinetic/pharmacodynamic relationships compared to single-site glues, offering a novel tool for evaluating CDK12-directed therapies in preclinical models.

CDK12 Inhibition vs. Cyclin K Degradation

LL-K12-18 exhibits a unique profile characterized by potent cyclin K degradation (EC50/DC50 <1 nM) but relatively weak direct CDK12 kinase inhibition (IC50 = 283.9 nM) [1]. In contrast, analogs like LL-K12-9 are more potent kinase inhibitors (IC50 = 49.4 nM) but less efficient degraders [1]. This differential allows researchers to use LL-K12-18 as a 'degrader-first' probe to attribute cellular phenotypes specifically to cyclin K loss, rather than to direct CDK12 kinase inhibition or off-target kinase engagement. Paired experiments with a kinase-dead degrader or a selective kinase inhibitor can further delineate the contributions of each mechanism.

SAR for Next-Generation Molecular Glues

The dual-site binding mechanism of LL-K12-18—validated by molecular dynamics simulations and crystallography—provides a structural framework for the rational design of improved molecular glues [1]. Medicinal chemistry teams can use LL-K12-18 as a benchmark compound to explore modifications at the secondary binding site, aiming to further enhance degradation kinetics, selectivity, or drug-like properties. The quantitative SAR data available for the LL-K12 series (including Table 2 from the primary reference) [1] offers a valuable dataset for computational modeling and iterative optimization of dual-site molecular glues targeting other challenging PPIs.

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